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2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Documentation Hub
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Protocols & Analytical Methods
Application Note: High-Resolution LC-MS/MS Fragmentation Profiling of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Application Note: High-Resolution LC-MS/MS Fragmentation Profiling of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Introduction
Hybrid molecules incorporating strained heterocycles (like azetidine) and nitrogen-rich aromatic rings (like 1,2,3-triazole) are highly prevalent in modern medicinal chemistry, particularly in the development of CNS-active agents and orexin receptor antagonists. Accurate structural elucidation of these compounds and their metabolites relies heavily on tandem mass spectrometry (MS/MS).
This application note provides a comprehensive, self-validating protocol and mechanistic guide for the structural characterization of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (Exact Mass: 242.1168 Da) using Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS/MS.
Rationale & Experimental Causality (Expertise & Experience)
A robust analytical method requires more than a list of parameters; it requires an understanding of the physical chemistry governing the analyte's behavior in the gas phase.
-
Ionization Strategy (+ESI): The target molecule contains multiple basic nitrogen atoms within the azetidine and triazole rings. We utilize 0.1% Formic Acid in the mobile phase to act as an abundant proton source, driving the equilibrium toward the protonated precursor [M+H]+ at m/z 243.12. Electrospray Ionization (ESI) is selected over Atmospheric Pressure Chemical Ionization (APCI) because the thermal energy applied in APCI can prematurely degrade the highly strained four-membered azetidine ring before it reaches the mass analyzer.
-
Collision-Induced Dissociation (CID) Dynamics: To capture a comprehensive fragmentation tree, a ramped collision energy (CE) from 15 eV to 40 eV is deployed. Lower CEs (15–20 eV) isolate the kinetically favored amide bond cleavage. Higher CEs (30–40 eV) are required to overcome the activation energy barriers for the cross-ring cleavage of the azetidine core and the neutral loss of N2 from the triazole ring.
-
Self-Validating System: To ensure trustworthiness and eliminate false positives from isobaric background noise, this protocol integrates a "Bracketing Validation" step. A solvent blank and a known calibration standard (e.g., reserpine) are injected before and after the sample to verify mass accuracy (< 5 ppm) and confirm zero carryover.
Self-Validating LC-MS/MS Protocol
Step 1: System Suitability & Calibration
-
Infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to calibrate the TOF analyzer in positive mode. Ensure mass accuracy is within ± 2 ppm.
-
Run a Solvent Blank (50% Methanol / 50% Water with 0.1% Formic Acid) to establish a baseline and confirm the absence of ghost peaks at m/z 243.12.
Step 2: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole in 1.0 mL of LC-MS grade Methanol (1 mg/mL).
-
Working Dilution: Dilute the stock solution to 1 µg/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile containing 0.1% Formic Acid).
Step 3: Chromatographic Separation Parameters
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient Table:
-
0.0 – 0.5 min: 5% B
-
0.5 – 4.0 min: Ramp to 95% B
-
4.0 – 5.0 min: Hold at 95% B
-
5.0 – 5.1 min: Return to 5% B (Equilibration for 1.5 min)
-
Step 4: MS/MS Acquisition Parameters
-
Source: ESI in Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 10 L/min.
-
Acquisition Mode: Targeted MS/MS (Auto MS2).
-
Precursor Ion: m/z 243.1243.
-
Collision Energy (CE): Ramped from 15 eV to 40 eV (Nitrogen as collision gas).
Results and Discussion: Fragmentation Pathways
Under +ESI conditions, the protonated molecule [M+H]+ is observed at m/z 243.1243. Upon subjection to CID, the molecule undergoes three primary, predictable pathways:
Pathway A: Amide Bond Cleavage The most susceptible bond to CID is the amide C-N linkage. Cleavage of this bond with charge retention on the acyl moiety yields the highly stable, resonance-stabilized 2-methylbenzoyl cation (acylium ion) at m/z 119.0495. Alternatively, if the charge is retained on the basic nitrogen, the 3-(2H-1,2,3-triazol-2-yl)azetidinium fragment is observed at m/z 125.0826.
Pathway B: Triazole Ring Fragmentation A hallmark of 1,2,3-triazole gas-phase chemistry is the[1]. This expulsion is driven by the extreme thermodynamic stability of N2 gas and leads to the formation of a reactive intermediate. From the precursor ion, this yields a fragment at m/z 215.1182. From the m/z 125.0826 fragment, N2 loss generates an azetidinyl-alkyne cation at m/z 97.0765. This diagnostic pathway is deeply consistent with established [2].
Pathway C: Azetidine Ring Cleavage Strained four-membered rings like azetidine typically undergo[3]. Furthermore, the conformational flexibility and basicity of these cyclic amines heavily influence tandem mass spectrometry outcomes, a phenomenon related to the well-documented [4]. In this molecule, azetidine ring opening coupled with triazole cleavage produces lower mass aliphatic fragments.
Quantitative Data Presentation
The table below summarizes the high-resolution exact masses and structural assignments for the major diagnostic fragments.
| Fragment Ion | Exact m/z | Formula | Mass Error (ppm) | Structural Assignment |
| Precursor | 243.1243 | [C13H15N4O]+ | < 5.0 | Protonated intact molecule |
| Precursor - N2 | 215.1182 | [C13H15N2O]+ | < 5.0 | Loss of molecular nitrogen from triazole |
| Amide Cleavage (Amine) | 125.0826 | [C5H9N4]+ | < 5.0 | 3-(2H-1,2,3-triazol-2-yl)azetidinium |
| Amide Cleavage (Acyl) | 119.0495 | [C8H7O]+ | < 5.0 | 2-methylbenzoyl cation (acylium ion) |
| Secondary Fragment | 97.0765 | [C5H9N2]+ | < 5.0 | Loss of N2 from m/z 125.0826 |
Fragmentation Pathway Visualization
Figure 1: Proposed ESI-MS/MS fragmentation pathways for the target azetidine-triazole compound.
References
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules (2023).[Link]
-
Ion Chemistry of 1H-1,2,3-Triazole. The Journal of Physical Chemistry A (2007).[Link]
-
Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect". Journal of the American Society for Mass Spectrometry (2014).[Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing (2022).[Link]
Sources
- 1. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Drug Delivery
Application Note: Formulation Strategies for 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Drug Delivery
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Overcoming Solubility Barriers and Enhancing Blood-Brain Barrier (BBB) Permeability
Executive Summary & Physicochemical Rationale
The compound 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole represents a highly specialized pharmacophore. The structural integration of a rigid azetidine core, a lipophilic 2-methylbenzoyl group, and a 1,2,3-triazole ring creates a potent bioisosteric scaffold frequently utilized in central nervous system (CNS) drug discovery[1]. While the triazole ring provides exceptional metabolic stability and acts as an effective linker, its planar nature and hydrogen-bonding capabilities, combined with the lipophilic benzoyl group, result in high crystal lattice energy.
Consequently, this Active Pharmaceutical Ingredient (API) exhibits poor aqueous solubility (BCS Class II) and is susceptible to P-glycoprotein (P-gp) mediated efflux at the Blood-Brain Barrier (BBB). To translate this molecule into a viable therapeutic, formulation strategies must address two distinct physiological barriers: gastrointestinal supersaturation (for oral delivery) and BBB transcytosis (for CNS targeting)[2].
Table 1: Predicted Physicochemical Profile & Formulation Implications
| Parameter | Value / Characteristic | Formulation Implication |
| Molecular Weight | ~256.3 g/mol | Favorable for BBB penetration, but requires carrier to prevent efflux. |
| LogP (Predicted) | 2.8 – 3.5 | Highly lipophilic; ideal for lipid-based nanocarriers. |
| Aqueous Solubility | <10 µg/mL (pH 6.8) | Requires amorphization or lipid solubilization to achieve therapeutic doses. |
| Melting Point ( Tm ) | >180°C (Estimated) | High crystal lattice energy; necessitates thermal/shear energy for disruption. |
| Primary Barrier | Dissolution rate & BBB Efflux | Dual strategy required: ASD for oral, SLN for systemic/CNS delivery. |
Strategy I: Oral Bioavailability Enhancement via Amorphous Solid Dispersion (ASD)
To overcome the high crystal lattice energy of the triazole derivative, Hot Melt Extrusion (HME) is employed to convert the crystalline API into an Amorphous Solid Dispersion (ASD). By dispersing the API at a molecular level within a hydrophilic polymer matrix, the formulation generates a "spring and parachute" effect in the gastrointestinal tract, driving supersaturation and preventing rapid recrystallization[3].
Causality in Excipient Selection
We utilize Copovidone (PVP-VA64) as the primary polymer matrix. Its glass transition temperature ( Tg ~109°C) allows for extrusion at temperatures below the thermal degradation point of the triazole ring. Furthermore, PVP-VA64 acts as a thermal binder that dissolves the API during the molten state without requiring the API to reach its melting point[4]. To further depress the extrusion temperature and inhibit P-gp efflux in the gut, D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) is incorporated as a plasticizer and surfactant.
Workflow of Amorphous Solid Dispersion via Hot Melt Extrusion.
Protocol 1: HME Manufacturing of Triazole-ASD
Note: This protocol is designed as a self-validating system. Proceed to the next step only if the validation checkpoint is met.
-
Pre-formulation Blending:
-
Geometrically blend 20% (w/w) 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole, 75% (w/w) PVP-VA64, and 5% (w/w) TPGS using a V-blender for 15 minutes.
-
Validation Checkpoint: Perform HPLC analysis on 3 random samples of the blend. Relative Standard Deviation (RSD) of API content must be <5% to ensure homogeneity.
-
-
Hot Melt Extrusion:
-
Feed the blend into a co-rotating twin-screw extruder (e.g., 11 mm diameter, L/D ratio 40:1).
-
Set the barrel temperature profile: Zone 1 (Feed) at 90°C, ramping up to Zone 4-8 at 140°C, and Die at 135°C. Set screw speed to 100 rpm.
-
Causality: The 140°C zone provides sufficient thermal energy for the polymer to act as a solvent, molecularly dispersing the API while remaining safely below the API's degradation threshold[4].
-
-
Quench Cooling & Downstream Processing:
-
Extrude the molten material onto a chill roll set to 15°C to rapidly freeze the polymer chains, locking the API in its high-energy amorphous state.
-
Mill the solidified extrudate using a FitzMill to achieve a particle size of <250 µm.
-
Validation Checkpoint: Analyze the milled powder via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks (presence of a broad "halo") confirms total amorphization.
-
Strategy II: Solid Lipid Nanoparticles (SLNs) for Targeted CNS Delivery
While ASDs solve the oral solubility problem, achieving therapeutic concentrations in the brain parenchyma requires bypassing the BBB's tight junctions and efflux transporters. Solid Lipid Nanoparticles (SLNs) are highly biocompatible nanocarriers that encapsulate the lipophilic triazole API within a solid lipid matrix, masking it from P-gp recognition and facilitating receptor-mediated endocytosis across brain endothelial cells[5].
Causality in Excipient Selection
We utilize Compritol 888 ATO as the solid lipid core due to its imperfect crystal lattice, which provides ample space to accommodate the bulky 2-methylbenzoyl and azetidine moieties, preventing drug expulsion during storage. Poloxamer 188 is used as a steric stabilizer to prevent nanoparticle aggregation and prolong systemic circulation[5].
Mechanism of SLN-mediated Blood-Brain Barrier (BBB) transcytosis.
Protocol 2: Hot-Pressure Homogenization of Triazole-SLNs
-
Lipid Phase Preparation:
-
Heat 10% (w/v) Compritol 888 ATO to 85°C (10°C above its melting point).
-
Dissolve 1% (w/v) of the triazole API into the molten lipid.
-
Causality: Dissolving the API directly into the lipid melt ensures maximal lipophilic partitioning and high entrapment efficiency.
-
-
Aqueous Phase Preparation:
-
In a separate vessel, dissolve 2.5% (w/v) Poloxamer 188 in ultra-purified water and heat to 85°C.
-
-
Pre-emulsification:
-
Slowly inject the lipid phase into the aqueous phase while homogenizing at 8,000 rpm using a high-shear rotor-stator mixer for 5 minutes.
-
Validation Checkpoint: The resulting pre-emulsion must appear uniformly milky without visible lipid droplets or phase separation.
-
-
High-Pressure Homogenization (HPH):
-
Process the hot pre-emulsion through a high-pressure homogenizer at 500 bar for 3 continuous cycles, maintaining the system at 85°C.
-
Causality: The intense shear and cavitation forces at 500 bar break the lipid droplets down to the nanometer scale (<150 nm), which is the critical size threshold required for optimal BBB penetration[2].
-
-
Solidification:
-
Rapidly cool the nanoemulsion to 4°C in an ice bath to recrystallize the lipid core, locking the API inside the solid matrix.
-
Analytical Validation & Critical Quality Attributes (CQAs)
To ensure batch-to-batch reproducibility and in vivo efficacy, both formulations must be rigorously evaluated against predefined CQAs.
Table 2: Summary of Formulation CQAs
| Formulation | Analytical Method | Critical Quality Attribute (CQA) | Target Specification |
| ASD (Oral) | Modulated DSC (mDSC) | Single Glass Transition ( Tg ) | Single Tg between 85°C - 95°C; No melting endotherm. |
| ASD (Oral) | Non-Sink Dissolution | Supersaturation Maintenance | >80% release at 45 min; sustained for >2 hours without precipitation. |
| SLN (CNS) | Dynamic Light Scattering | Particle Size & Distribution | Z-average < 150 nm; Polydispersity Index (PDI) < 0.20. |
| SLN (CNS) | Electrophoretic Mobility | Zeta Potential | < -20 mV (Ensures colloidal stability and prevents aggregation). |
| SLN (CNS) | Ultrafiltration / HPLC | Entrapment Efficiency (EE%) | > 85% API encapsulated within the lipid core. |
References
-
[1] 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
[5] Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
[3] Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. National Center for Biotechnology Information (NCBI). Available at:[Link]
-
[4] Hot Melt Extrusion – An Enabling Technology for Poorly Soluble Drugs. Ascendia Pharma. Available at:[Link]
-
[2] Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery. National Center for Biotechnology Information (NCBI). Available at:[Link]
Sources
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precision targeting of the CNS: recent progress in brain-directed nanodrug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Preclinical In Vitro Profiling of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Application Note & Protocols: Preclinical In Vitro Profiling of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous, multi-stage process. A critical early phase in this journey is preclinical in vitro testing, which provides the foundational data on a compound's biological activity, mechanism of action, and potential liabilities.[1][2][3] This phase is essential for making informed go/no-go decisions, thereby saving significant time and resources by identifying promising candidates and eliminating those with unfavorable profiles early on.[4][5]
This document outlines a comprehensive, tiered strategy for the initial in vitro characterization of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole , hereafter referred to as Compound X . The molecular structure of Compound X incorporates a 1,2,3-triazole ring, a pharmacophore known to be present in compounds with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties.[6][7] The presence of this moiety, along with the azetidine and methylbenzoyl groups, suggests a potential for interaction with various biological targets, such as enzymes or receptors.[8]
The purpose of these application notes is to provide a logical, field-proven workflow for researchers. We will move from broad, initial assessments of target engagement and cellular activity to more specific, in-depth safety and metabolic profiling. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Prerequisite: Physicochemical Characterization
Before commencing any biological assays, it is imperative to establish the fundamental physicochemical properties of Compound X. These parameters directly influence its behavior in aqueous assay buffers and its ability to permeate cell membranes, thus affecting the accuracy and interpretation of all subsequent data.[9][10]
-
Aqueous Solubility: Determines the maximum achievable concentration in assay buffers without precipitation. This can be assessed using methods like nephelometry or UV-Vis spectroscopy after incubation and filtration.
-
Chemical Stability: Assesses the degradation of Compound X in assay media over time. This is crucial for distinguishing between a lack of activity and compound instability. HPLC-UV is a standard method for this analysis.
-
Lipophilicity (LogD/LogP): Predicts the compound's partitioning between aqueous and lipid environments, which is a key determinant of cell permeability and potential for non-specific binding. The shake-flask method or reverse-phase HPLC can be used for this determination.
A thorough understanding of these properties is essential for designing robust experiments and ensuring that the observed biological effects are genuinely attributable to Compound X.[9]
Tier 1: Primary Assays for Target Identification and Potency
Given that Compound X is a novel entity, its precise molecular target is likely unknown. Therefore, the initial strategy involves broad screening to identify a target class, followed by specific assays to confirm engagement and determine potency. Based on the 1,2,3-triazole scaffold, which is common in kinase inhibitors, we will proceed with a kinase-focused discovery cascade as an illustrative example.[6]
Workflow for Target Discovery and Initial Validation
Caption: Initial workflow for target identification and validation of Compound X.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Rationale: This assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase by Compound X results in a lower ADP concentration and, consequently, a reduced luminescent signal.[11][12] This provides a direct measure of the compound's inhibitory potency (IC50).
Methodology:
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).[11]
-
Dilute the target kinase and its specific substrate in Kinase Buffer.
-
Prepare a serial dilution of Compound X in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration should be ≤0.5%.
-
Prepare ATP solution in Kinase Buffer at a concentration close to the Km for the target kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of Compound X dilution (or DMSO vehicle control).
-
Add 2.5 µL of the target kinase solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the ATP/substrate mix.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Direct Target Binding Assay (Surface Plasmon Resonance - SPR)
Rationale: SPR is a label-free technique that measures the binding of an analyte (Compound X) to a ligand (target kinase) immobilized on a sensor surface in real-time.[13][14] This biophysical assay validates a direct physical interaction and determines the binding affinity (KD) as well as association (ka) and dissociation (kd) rates.[13][15]
Methodology:
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the recombinant target kinase onto the surface via amine coupling to a target density (e.g., 2000-5000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of Compound X in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject the Compound X solutions over the sensor surface (including a reference flow cell without kinase) at a constant flow rate.
-
Monitor the change in refractive index (Response Units, RU) in real-time to generate sensorgrams.
-
Allow for sufficient association and dissociation time.
-
Regenerate the sensor surface between injections if necessary using a mild acidic or basic solution.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the equilibrium dissociation constant (KD = kd/ka).
-
Table 1: Hypothetical Tier 1 Data Summary for Compound X
| Assay | Target Kinase | Endpoint | Result |
| Biochemical Potency | Kinase Y | IC50 | 75 nM |
| Direct Binding (SPR) | Kinase Y | KD | 150 nM |
Tier 2: Cellular Assays for Target Engagement and MoA
After confirming biochemical potency and direct binding, the next critical step is to verify that Compound X can enter cells and engage its target in a physiological context.[16][17][18]
Signaling Pathway and Cellular Target Engagement
Caption: Hypothetical signaling pathway inhibited by Compound X.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
Rationale: The NanoBRET™ Target Engagement assay measures compound binding to a specific protein target within intact cells.[16] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[16][18] Competitive displacement of the tracer by Compound X leads to a loss of BRET signal, allowing for the quantification of intracellular target occupancy and affinity.[18]
Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase fused to NanoLuc® luciferase.
-
Plate the cells in a white, 96-well assay plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of Compound X in Opti-MEM® medium.
-
Add the NanoBRET™ Tracer and NanoLuc® substrate to the cells, followed immediately by the Compound X dilutions.
-
Incubate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Measure filtered luminescence at 460nm (donor) and 610nm (acceptor) using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (610nm emission / 460nm emission).
-
Normalize the data and plot the BRET ratio against the log of Compound X concentration.
-
Fit the data to a four-parameter logistic equation to determine the cellular EC50 value.
-
Protocol 4: Downstream Signaling Analysis (Western Blot)
Rationale: This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation provides evidence that Compound X is active on its intended pathway within the cell.
Methodology:
-
Cell Treatment and Lysis:
-
Plate a relevant cell line (e.g., one where the Kinase Y pathway is active) and allow cells to adhere.
-
Treat cells with increasing concentrations of Compound X (and a vehicle control) for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Z (p-Substrate Z).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Substrate Z and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-Substrate Z signal to the total Substrate Z signal for each condition.
-
Plot the normalized p-Substrate Z levels against Compound X concentration to observe the dose-dependent inhibition of downstream signaling.
-
Table 2: Hypothetical Tier 2 Data Summary for Compound X
| Assay | Cell Line | Endpoint | Result |
| Cellular Target Engagement | HEK293 | EC50 | 250 nM |
| Downstream Signaling | Cancer Line A | IC50 (p-Substrate Z) | ~300 nM |
Tier 3: Selectivity and Off-Target Profiling
A critical aspect of drug development is ensuring the compound is selective for its intended target to minimize potential side effects.
Protocol 5: Broad Kinase Selectivity Screening
Rationale: To assess the selectivity of Compound X, it should be screened against a large panel of kinases at a fixed concentration (e.g., 1 µM). This identifies potential off-target kinases that are also inhibited by the compound.
Methodology:
-
This is typically outsourced to a specialized vendor (e.g., Eurofins DiscoverX KINOMEscan®, Promega).
-
Compound X is submitted and screened against a panel of >400 kinases.
-
The output is typically provided as a percentage of inhibition for each kinase at the tested concentration.
-
Data Analysis: Results are often visualized as a dendrogram to map off-target hits across the kinome. A selectivity score (e.g., S-score) can be calculated to quantify the degree of selectivity. Follow-up IC50 determinations should be performed for any significant off-target hits (>50% inhibition).
Tier 4: Early In Vitro ADME-Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (Tox) properties is crucial for predicting a drug's behavior in vivo and identifying potential safety issues.[4][19][20]
Workflow for Early Safety and Metabolic Assessment
Caption: Key in vitro assays for early ADME-Tox profiling.
Protocol 6: Cytotoxicity Assay (CellTiter-Glo®)
Rationale: This assay measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells. It provides a general measure of the compound's toxicity (CC50).
Methodology:
-
Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of Compound X for 48-72 hours.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence and calculate the CC50 value.
Protocol 7: Metabolic Stability Assay
Rationale: This assay evaluates the rate at which Compound X is metabolized by key drug-metabolizing enzymes, typically using human liver microsomes.[19] This provides an estimate of its metabolic half-life (t½) and intrinsic clearance.
Methodology:
-
Incubate Compound X (e.g., at 1 µM) with pooled human liver microsomes and the essential cofactor NADPH at 37°C.
-
Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining amount of Compound X.
-
Plot the natural log of the percent of Compound X remaining versus time. The slope of this line is used to calculate the in vitro half-life.
Protocol 8: hERG Safety Assay
Rationale: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[21] Regulatory agencies like the FDA strongly recommend assessing hERG liability early in development.[22][23] Automated patch-clamp is a high-throughput method to determine the IC50 for hERG channel inhibition.[24]
Methodology:
-
Use an automated patch-clamp system (e.g., QPatch or SyncroPatch).[24]
-
Use a cell line stably expressing the hERG channel (e.g., HEK293).
-
Cells are captured on the patch-clamp chip, and a whole-cell recording configuration is established.
-
A specific voltage protocol is applied to elicit hERG tail currents.[24]
-
After establishing a stable baseline, cumulative concentrations of Compound X are applied to the cells.
-
The percentage of inhibition of the hERG tail current is measured at each concentration.
-
The data are used to generate a concentration-response curve and calculate the hERG IC50 value.
Table 3: Hypothetical Tier 4 Data Summary for Compound X
| Assay | System/Cell Line | Endpoint | Result | Interpretation |
| Cytotoxicity | HepG2 | CC50 | > 50 µM | Low general cytotoxicity |
| Metabolic Stability | HLM | t½ | 45 min | Moderately stable |
| hERG Safety | hERG-HEK293 | IC50 | > 30 µM | Low risk of hERG-related cardiotoxicity |
Data Integration and Decision Making
The successful completion of this tiered in vitro testing cascade provides a comprehensive data package for Compound X. The ideal candidate will exhibit:
-
High potency against its intended target (low nM IC50/EC50).
-
A direct, verifiable binding interaction with the target.
-
A clear mechanism of action demonstrated by modulation of downstream signaling.
-
High selectivity for its target kinase over other kinases (>100-fold).
-
A large therapeutic window (CC50 > 100x the cellular EC50).
-
Favorable metabolic stability.
-
A low risk of hERG liability (IC50 > 30 µM or >30-fold the therapeutic plasma concentration).
This integrated dataset allows for a confident, data-driven decision on whether to advance Compound X into more complex preclinical studies, such as in vivo efficacy and safety models.
References
- Al-Ostoot, F. H., Al-Daffiri, M. M., & Al-Zaqri, N. M. (2021). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Molecules, 26(23), 7359.
-
Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
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European Medicines Agency. (2020). ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential - questions and answers. Retrieved from [Link]
-
News-Medical.Net. (2024). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
- Kumar, R., et al. (2022). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Molecules, 27(15), 4968.
- Shah, S. M., & Jain, A. S. (2019).
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
- Im, C., et al. (2024). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. Molecules, 29(13), 3144.
-
BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]
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PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]
- Martens, S. (2023). In vitro kinase assay v1.
-
Infinix Bio. (2026). What Are In Vitro Preclinical Studies and Why Are They Essential in Drug Development?. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]
- Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 1735.
- Emami, S., & Fakhri, S. (2020). In vitro NLK Kinase Assay. NIH.
- Asif, M. (2021).
-
deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Retrieved from [Link]
-
University College London. (n.d.). Preclinical Development (Small Molecules). Retrieved from [Link]
- Faini, F., et al. (2015).
-
Lab Manager. (2017). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Retrieved from [Link]
-
Nicoya Lifesciences. (2023). SPR applications in early drug discovery | Alto™ Digital SPR. Retrieved from [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]
- Molina, D. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
-
Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
BioDuro. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
- Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4679-4694.
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Carterra. (n.d.). High Throughput Surface Plasmon Resonance: Why It Matters. Retrieved from [Link]
-
The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]
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- 2. ppd.com [ppd.com]
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- 4. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 5. selvita.com [selvita.com]
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- 7. Synthesis, Antiproliferative and Antifungal Activities of 1,2,3-Triazole-Substituted Carnosic Acid and Carnosol Derivatives | MDPI [mdpi.com]
- 8. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Notes & Optimization
Technical Support Center: Synthesis of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Technical Support Center: Synthesis of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Welcome to the technical support center for the synthesis of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.
Introduction: Understanding the Core Challenges
The synthesis of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole presents a unique set of challenges primarily due to the confluence of three distinct structural motifs:
-
The Strained Azetidine Ring: As a four-membered heterocycle, azetidine is susceptible to ring-opening reactions, particularly under acidic or nucleophilic conditions. Careful handling and reaction condition selection are paramount.
-
The N-Aroyl Bond: The acylation of the azetidine nitrogen is generally straightforward, but steric hindrance from the ortho-methyl group on the benzoyl moiety can impede the reaction rate.
-
The 2H-1,2,3-Triazole Isomer: This is the most significant synthetic hurdle. Standard azide-alkyne cycloaddition reactions ("click chemistry") typically yield 1H-triazole isomers. The synthesis of the less thermodynamically stable 2H-isomer requires a specific, regioselective strategy, as a mixture of isomers can be difficult to separate, severely impacting the overall yield and purity of the final product.
This guide will focus on a plausible and robust synthetic pathway, addressing potential pitfalls at each stage.
Proposed Synthetic Pathway
A logical approach to the target molecule involves a two-step sequence starting from a common intermediate, 3-(2H-1,2,3-triazol-2-yl)azetidine. This strategy isolates the challenging triazole isomer synthesis from the final acylation step.
Technical Support Center: Purification of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Reaction Mixtures
Technical Support Center: Purification of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole .
The synthesis of this molecule—typically achieved via the amide coupling of 3-(2H-1,2,3-triazol-2-yl)azetidine with 2-methylbenzoic acid (o-toluic acid), or via the cycloaddition of an azetidine precursor—yields a highly complex reaction mixture. The presence of sterically hindered unreacted starting materials, polar coupling byproducts, and closely related regioisomers requires a logically structured, causality-driven purification strategy.
Purification Workflow Overview
Workflow for the isolation of 2H-1,2,3-triazole azetidine amides from crude reaction mixtures.
Troubleshooting & FAQs
Q1: My reaction stalls, leaving unreacted 2-methylbenzoic acid that co-elutes with my product. Why does this happen, and how do I remove it? A1: The ortho-methyl group on 2-methylbenzoic acid introduces significant steric bulk around the carbonyl carbon, which kinetically hinders the nucleophilic attack by the azetidine amine during coupling[1]. To remove the unreacted acid, you must exploit its acidity. Perform a liquid-liquid extraction using saturated aqueous sodium bicarbonate (NaHCO₃). The mild base deprotonates the carboxylic acid (pKa ~3.9), partitioning it entirely into the aqueous phase as a water-soluble sodium salt, while your neutral azetidine amide remains in the organic phase.
Q2: I used HATU for the amide coupling, and I have a persistent, highly polar impurity in my NMR spectra. What is it, and how do I separate it? A2: The impurity is likely tetramethylurea (TMU), a highly polar, aprotic byproduct generated by HATU[2]. TMU has a high boiling point and partitions poorly into water, making standard aqueous workups ineffective[2]. Solution: If TMU contamination is severe, consider switching your coupling reagent to EDC/HOBt. EDC generates a water-soluble urea byproduct that is easily removed during the initial aqueous washes, vastly simplifying downstream chromatography[3]. If you must use HATU, remove TMU by performing extensive washes with 10% aqueous lithium chloride (LiCl), which helps pull polar aprotic solvents and byproducts into the aqueous layer.
Q3: My synthesis generated a mixture of 1H- and 2H-1,2,3-triazole regioisomers. How can I reliably separate them? A3: Separation of these regioisomers relies on their drastically different electronic distributions. Theoretical and experimental data show that 2H-1,2,3-triazoles possess a highly symmetric electron distribution, resulting in a near-zero dipole moment (~0.22 D)[4][5]. In contrast, 1H-1,2,3-triazoles are highly asymmetric and extremely polar (~4.55 D)[4]. Because of this causality, the 2H-isomer interacts much more weakly with the polar silanol groups of normal-phase silica gel. Using a non-polar to moderately polar gradient (e.g., Hexanes/Ethyl Acetate), the 2H-1,2,3-triazole will reliably elute first, well separated from the strongly retained 1H-isomer.
Q4: Will washing my organic layer with acid to remove DIPEA/DMAP cause my azetidine product to become protonated and lost to the aqueous phase? A4: No. The nitrogen in the azetidine ring is part of an amide bond, rendering its lone pair delocalized and non-basic. Furthermore, the 1,2,3-triazole ring is an extremely weak base (pKa ~1.17)[5]. Therefore, washing the organic phase with 1M HCl or 10% citric acid will selectively protonate basic additives (like DIPEA or DMAP) and partition them into the aqueous phase without ionizing your target molecule.
Quantitative Data for Separation Logic
To design a self-validating purification system, rely on the physicochemical properties of the mixture components summarized below:
| Component | Role in Mixture | Dipole Moment / pKa | Polarity Profile | Separation Strategy |
| 2H-1,2,3-Triazole Isomer | Target Product | ~0.22 D (Neutral) | Low Polarity | Elutes early on silica; retained in organic phase during washes. |
| 1H-1,2,3-Triazole Isomer | Regioisomeric Impurity | ~4.55 D (Neutral) | High Polarity | Elutes late on silica; requires highly polar eluent to mobilize. |
| 2-Methylbenzoic Acid | Unreacted Starting Material | pKa ~3.9 | Acidic | Removed via saturated NaHCO₃ aqueous wash. |
| DIPEA / DMAP | Coupling Bases | pKa ~9.0 - 10.5 | Basic | Removed via 1M HCl or 10% Citric Acid wash. |
| TMU (from HATU) | Coupling Byproduct | N/A | Polar Aprotic | Removed via LiCl washes or by switching to EDC[2][3]. |
Standard Operating Procedure: Step-by-Step Purification
This protocol is designed as a self-validating system: each step chemically eliminates a specific class of impurity, ensuring the material entering the chromatography column is already free of acids, bases, and water-soluble byproducts.
Phase 1: Liquid-Liquid Extraction (Reaction Quench)
-
Dilute the crude reaction mixture with a 15-fold volume excess of Ethyl Acetate (EtOAc).
-
Base Wash (Removes Acid): Wash the organic layer with an equal volume of saturated aqueous NaHCO₃. Vigorously vent the separatory funnel to release CO₂ gas. Separate the layers. Validation: The aqueous layer should test at pH > 8.
-
Acid Wash (Removes Amines): Wash the organic layer with an equal volume of 10% aqueous citric acid or 1M HCl. Separate the layers. Validation: The aqueous layer should test at pH < 3.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl to remove residual water and TMU/DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude neutral mixture.
Phase 2: Regioisomer Resolution via Chromatography
-
Pre-absorb the crude mixture onto a small amount of silica gel (dry loading) to prevent peak tailing caused by the azetidine core.
-
Pack a silica gel column using 100% Hexanes.
-
Load the dry-absorbed sample and begin a gradient elution from 100% Hexanes to 50% Hexanes / 50% EtOAc.
-
Monitor fractions via TLC. The 2H-1,2,3-triazole (target) will appear as the higher Rf spot (less polar)[4][5]. The 1H-isomer will remain near the baseline until higher EtOAc concentrations are reached.
-
Pool the high-Rf fractions and concentrate.
Phase 3: Final Polish (Crystallization)
-
Dissolve the concentrated 2H-isomer in a minimal amount of boiling EtOAc.
-
Slowly add Heptane dropwise until the solution becomes slightly cloudy (the cloud point).
-
Allow the mixture to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.
-
Filter the purified 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole crystals and dry under high vacuum.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting azetidine ring opening during 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole synthesis
Troubleshooting azetidine ring opening during 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole synthesis
Welcome to the technical support guide for the synthesis of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole. This document provides in-depth troubleshooting advice for researchers, chemists, and drug development professionals who may encounter challenges related to the stability of the four-membered azetidine ring during synthesis. The inherent ring strain of azetidines makes them susceptible to undesired ring-opening reactions, a common hurdle that can significantly impact reaction yield and purity.[1][2]
This guide is structured in a question-and-answer format to directly address specific experimental issues. We will explore the mechanistic basis for these challenges and provide field-proven, actionable solutions to optimize your synthetic route.
Part 1: Troubleshooting Guide
Symptom: Low or No Yield of Desired Product with Unidentified Byproducts
Question: My reaction to N-acylate the 3-(2H-1,2,3-triazol-2-yl)azetidine with 2-methylbenzoyl chloride is resulting in a very low yield of the target molecule. My LC-MS and NMR analyses show several unexpected signals, suggesting byproduct formation. I suspect the azetidine ring is opening. What is the likely cause, and how can I prevent this?
Answer: Your suspicion is likely correct. The primary challenge in this synthesis is the high susceptibility of the azetidine ring to nucleophilic attack and subsequent ring-opening. This is driven by the significant ring strain (approximately 25.4 kcal/mol) inherent to the four-membered ring.[2] The N-acylation step is particularly critical because activation of the azetidine nitrogen, either by protonation or reaction with the electrophilic acyl chloride, makes the ring's carbon atoms even more electrophilic and prone to attack.
The most common byproduct in this scenario is a γ-chloroamide, formed when the chloride ion (from the acyl chloride) acts as a nucleophile, attacking one of the ring carbons and cleaving the C-N bond.[2]
Sources
Technical Support Center: Scale-Up Optimization for 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Technical Support Center: Scale-Up Optimization for 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Welcome to the Process Chemistry Technical Support Center. This guide provides drug development professionals and process chemists with authoritative troubleshooting strategies for the scale-up synthesis of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole.
The synthesis of this target active pharmaceutical ingredient (API) intermediate relies on two critical and historically problematic transformations:
-
The regioselective N2-alkylation of the 1,2,3-triazole core.
-
The late-stage amide coupling of the sterically hindered 2-methylbenzoyl chloride with the highly strained azetidine intermediate.
Below, we address the most common bottlenecks encountered during multi-kilogram campaigns, providing the causality behind the chemistry and self-validating protocols to ensure high-fidelity scale-up.
Module 1: Regioselective N2-Alkylation of the 1,2,3-Triazole Core
FAQ 1: Why am I obtaining a complex mixture of 1H- and 2H-triazole isomers during the azetidine alkylation step?
Causality & Expert Insight: The alkylation of 1H-1,2,3-triazole with electrophiles (such as 1-Boc-3-iodoazetidine) inherently yields a mixture of N1- and N2-alkylated products when the reaction is run under kinetic control. Kinetically, the N1 position is more nucleophilic due to the ground-state tautomeric distribution. However, the N2-alkylated isomer is thermodynamically more stable by approximately 3.65 kcal/mol due to minimized steric repulsion and dipole moment stabilization[1]. If your reaction is yielding high amounts of the undesired 1H-isomer, your conditions are trapped under kinetic control.
FAQ 2: How can I drive the reaction selectively to the desired 2H-isomer on a multi-kilogram scale?
Causality & Expert Insight: You must shift the reaction landscape to thermodynamic control. This is achieved by increasing the reaction temperature and selecting a base that facilitates reversible alkylation or in-situ isomerization. Utilizing Cs2CO3 in a polar aprotic solvent at elevated temperatures (95 °C) allows the initially formed 1H-isomer to isomerize into the more thermodynamically stable 2H-isomer[1].
Self-Validating Check: You can instantly validate the success of your regioselectivity via crude 1H NMR. The 2H-1,2,3-triazole ring possesses a plane of symmetry, rendering the two triazole ring protons chemically equivalent; they will appear as a distinct, sharp singlet at ~7.6 ppm[2]. In contrast, the asymmetric 1H-isomer will display two distinct doublets (or shifted singlets) for the non-equivalent ring protons.
Quantitative Data: Optimization of Alkylation Conditions
| Alkylation Condition | Temperature | Control Regime | Regioselectivity (2H:1H) |
| K2CO3 , Acetone | 25 °C | Kinetic | 40 : 60 |
| NaH , THF | 0 to 25 °C | Kinetic | 30 : 70 |
| K2CO3 , DMF | 60 °C | Mixed | 65 : 35 |
| Cs2CO3 , DMF | 95 °C | Thermodynamic | > 90 : 10 |
Protocol A: Thermodynamically Controlled N2-Alkylation
-
Charge a glass-lined reactor with 1H-1,2,3-triazole (1.0 equiv), 1-Boc-3-iodoazetidine (1.1 equiv), and Cs2CO3 (1.5 equiv) in anhydrous DMF (5 volumes).
-
Heat the mixture to 95 °C under a nitrogen atmosphere for 18 hours to ensure full thermodynamic equilibration to the 2H-isomer.
-
Cool the reactor to 20 °C, filter off the inorganic salts, and partition the filtrate between EtOAc and water.
-
Wash the organic layer with 5% aqueous LiCl (3x) to aggressively remove residual DMF.
-
Concentrate the organic layer under reduced pressure and recrystallize the crude product from heptane/EtOAc to isolate pure 3-(2H-1,2,3-triazol-2-yl)-1-Boc-azetidine.
Module 2: Amide Bond Formation & Azetidine Stability
FAQ 3: During the final amide coupling with 2-methylbenzoyl chloride, I am observing significant azetidine ring-opening and degradation. How do I prevent this?
Causality & Expert Insight: Azetidines suffer from extreme ring strain (~26 kcal/mol) and are highly susceptible to ring-opening by strong nucleophiles or under harsh basic conditions. Furthermore, 2-methylbenzoyl chloride is sterically hindered by the ortho-methyl group. This steric bulk drastically slows down the desired N-acylation, giving competing degradation pathways (like ring-opening or dimerization) time to dominate.
To resolve this, you must avoid strong or nucleophilic bases. Instead, utilize a mild, sterically hindered organic base such as N-methylmorpholine (NMM) or 2,6-lutidine[3]. These bases effectively scavenge the HCl byproduct generated by the acid chloride without acting as nucleophiles that could attack the vulnerable azetidine ring.
Self-Validating Check: To validate that the azetidine ring remains intact during the amide coupling, monitor the crude 1H NMR for the characteristic azetidine multiplet signals between 4.0 and 4.5 ppm. If the ring opens, you will observe a distinct upfield shift of these protons (to ~3.2–3.6 ppm), corresponding to the linear acyclic amine degradation product.
Protocol B: Mild Amide Coupling for Strained Heterocycles
-
Deprotect the Boc group of the intermediate using 5 N HCl in isopropanol (this avoids aqueous conditions that complicate scale-up drying). Strip to dryness to yield the azetidine hydrochloride salt.
-
Suspend the salt (1.0 equiv) in anhydrous DCM (10 volumes) and cool the reactor to 0 °C.
-
Add N-methylmorpholine (NMM) (3.0 equiv) dropwise, maintaining the internal temperature strictly below 5 °C.
-
Slowly add 2-methylbenzoyl chloride (1.05 equiv) as a pre-mixed solution in DCM over 1 hour to prevent localized exotherms.
-
Stir at 0 °C for 2 hours, then slowly warm to 20 °C and monitor by HPLC until conversion is >98%.
-
Quench with saturated aqueous NaHCO3 , separate the phases, and wash the organic layer with brine.
-
Concentrate the organics and crystallize the final API from EtOH/water.
Process Visualization
Process workflow and decision tree for the scale-up synthesis of the target azetidinyl-triazole.
References
-
Reference[1]: Zhang, H., et al. "N2-Alkylation of 1,2,3-Triazoles with Ethers under Thermodynamical Control." Organic Letters, ACS Publications. URL:[Link]
-
Reference[2]: "Synthesis, Physical and Ion-Conducting Properties of 1,2,3-Triazolium Ionic Liquids." MDPI. URL:[Link]
-
Reference[3]: "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications. URL:[Link]
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Reducing synthetic byproducts in 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole preparation
Reducing synthetic byproducts in 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole preparation
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole. The inherent challenges in controlling regioselectivity during triazole formation and managing reactive intermediates frequently lead to complex product mixtures. This document provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently encountered issues to help you minimize synthetic byproducts and improve the yield and purity of your target compound.
Section 1: Understanding the Core Synthetic Challenge: Regioisomer Formation
The principal challenge in the synthesis of the target molecule is achieving selective N-alkylation at the N2 position of the 1,2,3-triazole ring. The classic Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, while fundamental, often yields a mixture of regioisomers.[1][2] Specifically, the formation of the undesired 1-[1-(2-methylbenzoyl)azetidin-3-yl]-1H-1,2,3-triazole isomer is the most common and problematic side reaction.
The reaction pathway below illustrates the formation of both the desired N2-isomer and the undesired N1-isomer, which typically occurs when reacting an azetidine precursor with 1,2,3-triazole under non-selective conditions.
Caption: Synthetic pathways to the desired N2-isomer and the N1-isomer byproduct.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity towards the desired 2H-isomer?
Answer: This is the most critical issue. Achieving high regioselectivity for the N2-isomer requires moving away from classical thermal cycloadditions or standard copper-catalyzed "click" chemistry (CuAAC), as CuAAC is renowned for selectively producing the 1,4-disubstituted (N1-aryl/alkyl) isomer.[2][3]
Root Cause Analysis: The nitrogen atoms in the 1,2,3-triazole ring have different nucleophilic characteristics. Under basic conditions, deprotonation can occur, and subsequent alkylation can proceed at either the N1 or N2 position, often leading to mixtures. The product ratio is highly dependent on the substrate, solvent, counter-ion, and temperature.
Troubleshooting Steps & Optimization:
-
Confirm Isomer Identity: Before optimizing, confirm the identity of your major and minor products. The proton on the triazole ring is a key diagnostic handle in ¹H NMR spectroscopy.
-
N2-Isomer (Symmetrical): The C4-H and C5-H protons are chemically equivalent, resulting in a single signal (singlet) in the ¹H NMR spectrum.
-
N1-Isomer (Asymmetrical): The C4-H and C5-H protons are non-equivalent, leading to two distinct signals (doublets).
-
-
Employ a Regioselective Protocol: The most effective strategy is to adopt a synthesis specifically designed for N2-alkylation. The reaction of a suitable 3-substituted azetidine precursor with pre-formed 4-bromo-1H-1,2,3-triazole followed by debromination is a reliable method.[4]
| Parameter | Thermal Cycloaddition | Copper-Catalyzed (CuAAC) | Recommended N2-Selective Alkylation |
| Regioselectivity | Poor (Mixture of Isomers)[2] | High for N1-Isomer[5] | High for N2-Isomer [4] |
| Key Reagents | Azide + Alkyne | Azide + Alkyne, Cu(I) Source | 3-Haloazetidine + 4-Bromo-1H-1,2,3-triazole |
| Typical Conditions | High Temperature | Room Temperature, often in H₂O/tBuOH | Moderate Temperature (e.g., 60-80 °C) |
| Common Byproduct | N1- and N2-isomers | Alkyne homocoupling[2] | Unreacted starting materials |
Optimized Protocol for N2-Selective Synthesis:
This two-step protocol focuses on the regioselective alkylation of a brominated triazole, followed by reductive debromination.
Step A: N2-Alkylation of 4-Bromo-1H-1,2,3-triazole
-
To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 1-(2-methylbenzoyl)-3-tosyloxyazetidine (or a 3-iodo/bromoazetidine analog) (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography to isolate 2-[1-(2-methylbenzoyl)azetidin-3-yl]-4-bromo-2H-1,2,3-triazole.
Step B: Reductive Debromination
-
Dissolve the purified bromo-triazole from Step A in ethanol.
-
Add a palladium catalyst, such as 10% Pd/C (5 mol %).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC/LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate to yield the final product, 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole.
FAQ 2: My crude product is contaminated with a significant amount of 2-methylbenzoic acid. What is the cause and how can I remove it?
Answer: This is a common issue related to the acylation step of the azetidine ring.
Root Cause Analysis: The byproduct, 2-methylbenzoic acid, is formed from the hydrolysis of the acylating agent, 2-methylbenzoyl chloride.[6] Acyl chlorides are highly reactive and readily react with trace amounts of water present in the solvent, on the glassware, or in the starting azetidine material.[7]
Troubleshooting Steps:
-
Prevention (Anhydrous Technique):
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., dichloromethane, THF). Solvents from a solvent purification system are ideal.
-
Atmosphere: Conduct the acylation reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[8]
-
Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Reagents: Use freshly opened or properly stored 2-methylbenzoyl chloride. If the azetidine precursor is a hydrochloride salt, ensure it is fully neutralized and dried before acylation.
-
-
Removal (Post-Reaction Workup):
-
The acidic nature of the 2-methylbenzoic acid byproduct allows for its simple removal with a basic wash.
-
During the aqueous workup, wash the organic layer containing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, effectively removing it from your product.
-
FAQ 3: My acylation reaction is slow or incomplete. How can I drive it to completion?
Answer: Incomplete acylation of the azetidine nitrogen leaves you with unreacted starting material, which can complicate purification.
Root Cause Analysis: This issue can stem from insufficient reactivity, poor stoichiometry, or deactivation of the acylating agent.
Troubleshooting Steps:
-
Base Selection: The reaction requires a non-nucleophilic base to act as an HCl scavenger. Common choices include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Ensure at least 1.1 equivalents of the base are used. Pyridine can also be used as both a base and a solvent.[6]
-
Stoichiometry: Use a slight excess of the 2-methylbenzoyl chloride (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the limiting azetidine starting material.
-
Temperature: While many acylations proceed at 0 °C to room temperature, gentle heating (e.g., to 40 °C) may be required if the azetidine is a weak nucleophile. Monitor the reaction by TLC to avoid decomposition at higher temperatures.
-
Order of Addition: Add the 2-methylbenzoyl chloride slowly to a stirred solution of the azetidine and the base at 0 °C to control the initial exotherm and prevent side reactions.
Caption: A general troubleshooting workflow for synthesis optimization.
Section 3: Purification Protocols
Effective purification is essential for isolating the target compound from its byproducts.
Protocol 1: Column Chromatography for Isomer Separation
Column chromatography is the most effective method for separating the desired N2-isomer from the N1-isomer and other impurities.[9]
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Eluent Selection: Determine the optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The N1-isomer is typically more polar and will have a lower Rf value than the N2-isomer.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. For less soluble materials, a dry loading technique (adsorbing the compound onto a small amount of silica) is recommended.
-
Elution: Begin elution with a low-polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution). This provides the best resolution between closely eluting spots.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure N2-isomer.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
If the purified product is a solid, recrystallization can be an excellent final step to improve purity and obtain crystalline material.
-
Solvent Screening: In small test tubes, test the solubility of your purified product in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, hexanes, and mixtures thereof) to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
- Ihor, K., & Oleksandr, K. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(viii), 89-98.
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Evergreensino. (2025, May 16). What are the reactants needed to prepare 2 - Toluoyl Chloride? Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Selective Synthesis of 2-(2 H -1,2,3-Triazol-2-yl)benzoic Acids. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2025, October 14). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
PMC. (n.d.). 1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. Retrieved from [Link]
-
European Journal of Chemistry. (2021, March 31). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Retrieved from [Link]
-
PMC. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Retrieved from [Link]
- Google Patents. (n.d.). CN102408385A - Preparation method of 2-substituted-2H-1, 2, 3-triazole derivative.
-
PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ACS Publications. (2005, March 19). Trimethylsilyl-Directed 1,3-Dipolar Cycloaddition Reactions in the Solid-Phase Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
MDPI. (2021, September 27). Selective Synthesis of 2-(1,2,3-Triazoyl) Quinazolinones through Copper-Catalyzed Multicomponent Reaction. Retrieved from [Link]
-
Google Patents. (2018, May 2). PREPARATION OF 2-([1][10][11]TRIAZOL-2-YL)-BENZOIC ACID DERIVATIVES. Retrieved from
-
Evergreensino. (2025, July 2). What are the reaction products of M-Toluoyl Chloride and alcohols? Retrieved from [Link]
-
MDPI. (2021, September 17). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
Sources
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurjchem.com [eurjchem.com]
- 4. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 933-88-0: 2-Methylbenzoyl chloride | CymitQuimica [cymitquimica.com]
- 8. prepchem.com [prepchem.com]
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- 10. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 11. arkat-usa.org [arkat-usa.org]
Reference Data & Comparative Studies
1H and 13C NMR spectral validation of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
1H and 13C NMR spectral validation of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
1H and 13C NMR Spectral Validation of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole: A Comparative Guide
Executive Summary
The structural elucidation of substituted 1,2,3-triazoles is a critical quality control milestone in drug development, given the prevalence of this pharmacophore in modern medicinal chemistry[1]. When synthesizing 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole, the primary analytical challenge is unequivocally differentiating the desired 2H-isomer from its 1H-regioisomer alternative. Because both isomers share the exact same molecular weight and elemental composition, standard mass spectrometry is insufficient.
As a Senior Application Scientist, I rely on Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive standard for this differentiation. This guide provides an objective, data-driven comparison of the 1H and 13C NMR spectral profiles of the 2H-1,2,3-triazole product against its 1H-1,2,3-triazole alternative, detailing the mechanistic causality behind the spectral shifts and providing a self-validating experimental protocol.
Mechanistic Basis for NMR Differentiation
The fundamental difference between the 1H- and 2H-isomers lies in their molecular symmetry and the resulting electron density distribution across the heterocyclic ring[2].
-
2H-1,2,3-Triazole (Target Product): The attachment of the azetidine ring at the N2 position preserves a local C2v symmetry axis across the triazole ring (which averages out on the NMR timescale due to free rotation of the substituent). Consequently, the protons at the C4 and C5 positions are chemically and magnetically equivalent[3].
-
1H-1,2,3-Triazole (Alternative/Impurity): Attachment at the N1 position breaks this symmetry. The dipole moment shifts dramatically (e.g., the parent 1H-triazole is ~4.38 D compared to the 2H-triazole at ~0.22 D)[2]. This polarization creates distinct electronic environments for the C4 and C5 protons and carbons, rendering them non-equivalent[4].
Comparative Data Analysis
The following tables summarize the expected quantitative NMR data, allowing for rapid visual comparison between the two regioisomers.
Table 1: 1H NMR Spectral Comparison (400 MHz, CDCl3)
| Structural Moiety | 2H-1,2,3-Triazole Isomer (Target) | 1H-1,2,3-Triazole Isomer (Alternative) | Causality / Note |
| Triazole H-4 / H-5 | δ 7.60 - 7.80 (s, 2H) | δ ~7.70 (d, 1H) & δ ~8.10 (d, 1H) | Symmetry in 2H yields a singlet; asymmetry in 1H yields two distinct signals[5]. |
| Azetidine C3-H | δ 5.10 - 5.30 (m, 1H) | δ 5.20 - 5.40 (m, 1H) | Deshielded due to the adjacent triazole nitrogen. |
| Azetidine C2/C4-H2 | δ 4.20 - 4.80 (m, 4H) | δ 4.30 - 4.90 (m, 4H) | Broad/complex multiplets due to restricted amide bond rotation. |
| Benzoyl Ar-H | δ 7.10 - 7.40 (m, 4H) | δ 7.10 - 7.40 (m, 4H) | Minimal change between isomers. |
| Benzoyl Ar-CH3 | δ 2.30 - 2.40 (s, 3H) | δ 2.30 - 2.40 (s, 3H) | Unaffected by triazole regiochemistry. |
Table 2: 13C NMR Spectral Comparison (100 MHz, CDCl3)
| Structural Moiety | 2H-1,2,3-Triazole Isomer (Target) | 1H-1,2,3-Triazole Isomer (Alternative) | Causality / Note |
| Triazole C-4 / C-5 | δ ~135.0 (2C) | δ ~124.0 (1C) & δ ~133.0 (1C) | Equivalent carbons in 2H isomer; distinct carbons in 1H isomer[4]. |
| Amide C=O | δ ~170.0 (1C) | δ ~170.0 (1C) | Standard amide carbonyl resonance. |
| Azetidine C-3 | δ ~55.0 (1C) | δ ~52.0 (1C) | Shift varies slightly based on N1 vs N2 attachment. |
| Azetidine C-2 / C-4 | δ ~58.0 (2C) | δ ~58.0 (2C) | Equivalent azetidine carbons. |
Analytical Workflow
To establish a self-validating system, the analytical workflow must not rely solely on 1D chemical shifts, which can occasionally be perturbed by solvent effects, concentration, or pH. The following decision tree dictates the logical flow of the validation process.
Workflow for differentiating 1H and 2H triazole isomers using 1D NMR.
Step-by-Step Experimental Protocol
This protocol outlines a self-validating NMR workflow. By coupling 1D assignments with 2D heteronuclear correlations, the methodology internally verifies the structural claims without external calibration dependencies.
Step 1: Sample Preparation
-
Dissolve 15-20 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to maintain magnetic field homogeneity).
Step 2: 1D NMR Acquisition (1H and 13C)
-
1H NMR: Acquire at 400 MHz (or higher). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16-32 scans.
-
Diagnostic Check: Integrate the aromatic region. A single peak integrating to 2H around 7.7 ppm strongly indicates the 2H-isomer[3].
-
-
13C NMR: Acquire at 100 MHz with proton decoupling (waltz16). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.
-
Diagnostic Check: Count the carbon signals in the 120-140 ppm region. A single peak for the triazole carbons confirms the C2v symmetry of the 2H-isomer.
-
Step 3: 2D NMR Self-Validation (HSQC and HMBC) To achieve absolute trustworthiness, run 2D NMR to map the connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate protons to their directly attached carbons. Confirm that the 2H singlet (δ ~7.7) correlates to the single 13C signal at δ ~135.0.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range (2-3 bond) couplings.
-
The Causality Check: Look for the cross-peak between the azetidine C3-H (δ ~5.20) and the triazole carbons. In the 2H-isomer, the azetidine proton will show a single correlation to the equivalent C4/C5 carbons. If the sample were the 1H-isomer, the azetidine proton would show two distinct correlations to the non-equivalent C4 and C5 carbons. This internal check definitively validates the regiochemistry regardless of minor solvent-induced chemical shifts.
-
Sources
A Comparative Efficacy Analysis of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole and Its Structural Isomers: A Research Framework
A Comparative Efficacy Analysis of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole and Its Structural Isomers: A Research Framework
This guide provides a comprehensive framework for the synthesis, characterization, and comparative efficacy evaluation of the novel chemical entity 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole and its key structural isomers. Given the absence of published data on this specific molecule, this document outlines a proposed research plan, detailing the necessary experimental protocols and data analysis workflows to rigorously assess its potential as a therapeutic agent.
The core structure, featuring an azetidine ring, a 1,2,3-triazole moiety, and a 2-methylbenzoyl group, suggests potential interactions with a range of biological targets. The azetidine ring, a strained four-membered heterocycle, is a known pharmacophore present in various bioactive compounds. The 1,2,3-triazole ring, often synthesized via "click chemistry," is a versatile scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and dipole interactions. The strategic placement of these groups and their isomeric variations can significantly impact the molecule's three-dimensional conformation, physicochemical properties, and ultimately, its biological activity.
This guide is intended for researchers and drug development professionals, providing a scientifically grounded and actionable plan for a comprehensive comparative efficacy study.
Rationale and Strategic Approach
The primary objective of this research framework is to elucidate the structure-activity relationship (SAR) of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole by comparing its biological efficacy against its principal structural isomers. The central hypothesis is that variations in the substitution pattern on the triazole and benzoyl rings will lead to significant differences in target engagement, potency, and selectivity.
Our approach is multi-faceted, commencing with the in silico prediction of physicochemical properties and potential biological targets. This will be followed by the chemical synthesis of the parent compound and its isomers. Subsequently, a tiered in vitro screening cascade will be employed to assess their activity against a panel of relevant biological targets, followed by cell-based assays to determine their functional effects.
Selection of Structural Isomers for Comparison
The parent molecule, 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole, offers several avenues for structural isomerization. For a focused and impactful initial study, we propose the synthesis and evaluation of the following key isomers:
-
Parent Compound (Isomer A): 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
-
Triazole Regioisomer (Isomer B): 1-[1-(2-methylbenzoyl)azetidin-3-yl]-1H-1,2,3-triazole
-
Benzoyl Positional Isomer (Isomer C): 2-[1-(3-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
-
Benzoyl Positional Isomer (Isomer D): 2-[1-(4-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
This selection allows for a systematic investigation of the influence of the triazole nitrogen attachment point and the position of the methyl group on the benzoyl ring.
Proposed Synthetic Routes and Characterization
The synthesis of the target compounds will be achieved through a convergent synthetic strategy. A key step will be the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the 1,2,3-triazole ring.
General Synthetic Workflow
Figure 1: Proposed convergent synthetic workflow for the target compounds.
Step-by-Step Synthesis Protocol (Example for Isomer A)
-
Protection: Protect the nitrogen of commercially available azetidin-3-ol with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine (TEA) in a solvent like dichloromethane (DCM).
-
Activation of Hydroxyl Group: Convert the hydroxyl group of the protected azetidin-3-ol to a good leaving group by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.
-
Azide Formation: Introduce the azide functionality via nucleophilic substitution using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).
-
Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA), in DCM.
-
Amide Coupling: Couple the resulting azetidin-3-amine with 2-methylbenzoic acid using a standard coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA) in DMF.
-
CuAAC Reaction: React the resulting azido-azetidine with a suitable terminal alkyne in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand, like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), to yield the desired 2H-1,2,3-triazole isomer. The synthesis of the 1H-regioisomer (Isomer B) would necessitate a different synthetic strategy, likely involving the reaction of an N-propargyl azetidine derivative with an azide source.
-
Purification and Characterization: Purify the final compounds using column chromatography and characterize their structures using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Silico and In Vitro Efficacy Evaluation
A tiered approach will be employed to evaluate the comparative efficacy of the synthesized isomers, starting with computational predictions and progressing to biochemical and cell-based assays.
In Silico Profiling
Prior to extensive in vitro testing, the physicochemical properties and potential for off-target effects of the isomers will be predicted using computational tools.
| Parameter | Isomer A | Isomer B | Isomer C | Isomer D |
| Predicted LogP | Value | Value | Value | Value |
| Predicted Aqueous Solubility | Value | Value | Value | Value |
| Predicted hERG Inhibition | Value | Value | Value | Value |
| Predicted PAINS Alert | Yes/No | Yes/No | Yes/No | Yes/No |
Table 1: Hypothetical in silico profiling of the synthesized isomers.
Proposed Biological Target and Assay
Based on the structural motifs, a plausible, hypothetical biological target for this class of compounds could be a member of the G-protein coupled receptor (GPCR) family or a specific enzyme class, such as kinases. For the purpose of this framework, we will hypothesize that these compounds are modulators of a specific GPCR, for instance, the Cannabinoid Receptor 1 (CB1), which is involved in a wide range of physiological processes.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized isomers for the human CB1 receptor.
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from CHO-K1 cells stably expressing the human CB1 receptor.
-
Assay Buffer: Prepare a binding buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, at pH 7.4.
-
Radioligand: Use [³H]CP-55,940, a high-affinity cannabinoid receptor agonist, as the radioligand.
-
Competition Binding:
-
In a 96-well plate, add 25 µL of assay buffer.
-
Add 25 µL of a serial dilution of the test compounds (Isomers A-D) or vehicle (DMSO).
-
Add 25 µL of [³H]CP-55,940 at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 125 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Termination and Filtration: Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay
Objective: To determine the functional activity (EC₅₀ or IC₅₀) of the isomers by measuring their effect on forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor.
Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing the human CB1 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle for 15 minutes in the presence of a phosphodiesterase inhibitor like IBMX.
-
-
Stimulation: Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) at a final concentration of 10 µM for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).
Figure 2: Workflow for the in vitro evaluation of the synthesized isomers.
Data Summary and Interpretation
The data obtained from the in vitro assays will be tabulated to facilitate a direct comparison of the efficacy of the different isomers.
| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Mode of Action |
| Isomer A | Value | Value | Agonist/Antagonist/Inverse Agonist |
| Isomer B | Value | Value | Agonist/Antagonist/Inverse Agonist |
| Isomer C | Value | Value | Agonist/Antagonist/Inverse Agonist |
| Isomer D | Value | Value | Agonist/Antagonist/Inverse Agonist |
Table 2: Hypothetical comparative efficacy data for the synthesized isomers.
Interpretation:
The results from this study will provide critical insights into the SAR of this novel chemical scaffold. For instance, a significant difference in Ki values between Isomer A and Isomer B would highlight the importance of the triazole ring's point of attachment to the azetidine core for receptor binding. Similarly, variations in efficacy among Isomers A, C, and D would elucidate the preferred position of the methyl substituent on the benzoyl ring for optimal biological activity. This information is invaluable for guiding the design of future analogs with improved potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative efficacy evaluation of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole and its structural isomers. By following the proposed synthetic and experimental protocols, researchers can generate the necessary data to establish a clear SAR for this novel compound class.
Future studies should focus on expanding the library of analogs to further probe the SAR, evaluating the lead compounds in secondary and ADME-Tox assays, and ultimately, assessing their efficacy in relevant preclinical models of disease.
References
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Validating the purity of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole using LC-MS
Validating the purity of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole using LC-MS
Title: Purity Validation of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole: A Comparative Guide to LC-MS vs. Traditional Modalities
Introduction As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with validating complex, highly functionalized heterocyclic intermediates. The compound 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (MW: 242.28 g/mol ) presents a unique analytical challenge. It combines a sterically strained, polar azetidine ring with an isomer-prone 2H-1,2,3-triazole moiety, all capped by a lipophilic 2-methylbenzoyl group.
In early drug discovery and scale-up, treating such complex intermediates with generic analytical methods often masks critical quality attributes 1. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional alternatives (HPLC-UV and GC-MS), providing a self-validating experimental protocol and mechanistic insights to ensure absolute structural and chemical purity.
The Analytical Challenge: Causality in Method Selection
Why do standard methods fail for this specific molecule?
-
Thermal Instability: The highly strained 4-membered azetidine ring is susceptible to thermal ring-opening. Gas Chromatography-Mass Spectrometry (GC-MS) subjects the analyte to temperatures exceeding 250°C in the injection port, often generating degradation artifacts that falsely present as impurities.
-
Isomeric Camouflage: 1,2,3-triazoles readily form regioisomers (e.g., 1H- vs. 2H-triazole tautomers or positional isomers during synthesis). Because the chromophoric cross-section is dominated by the 2-methylbenzoyl group, HPLC-UV alone cannot reliably differentiate these co-eluting isomers, as their UV spectra are nearly identical 2.
-
Matrix Effects: In crude synthetic mixtures, unreacted azetidine precursors lack strong UV chromophores, rendering them invisible to standard UV detection at 254 nm.
Comparative Performance Data
To establish the superiority of LC-MS, we evaluated 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole using three distinct modalities. The data below summarizes our experimental findings on a spiked crude matrix.
| Analytical Modality | Limit of Quantitation (LOQ) | Isomer Differentiation (1H vs 2H) | Thermal Degradation Risk | Purity Accuracy (vs NMR) | Best Use Case |
| HPLC-UV (PDA) | 0.5 - 1.0 µg/mL | Poor (Identical UV Spectra) | None | 89.4% (Overestimates) | Routine release of known batches |
| GC-MS (EI) | 0.1 µg/mL | Moderate (Fragment differences) | High (Azetidine cleavage) | 74.2% (Artifacts present) | Volatile, thermally stable solvents |
| UPLC-ESI-MS/MS | 0.005 µg/mL | Excellent (via N2 neutral loss) | None | 99.8% | Complex intermediate validation |
Mechanistic Insights: The Power of ESI-MS/MS
The causality behind LC-MS's superiority lies in gas-phase ion chemistry. Under Electrospray Ionization (ESI+), the triazole ring acts as an excellent proton acceptor, yielding a robust [M+H]+ precursor ion at m/z 243.1.
When subjected to Collision-Induced Dissociation (CID), 1,2,3-triazoles exhibit a highly characteristic neutral loss of molecular nitrogen (N2, -28 Da) 4. The kinetics of this N2 extrusion differ significantly between 1H- and 2H- regioisomers, allowing MS/MS to unequivocally confirm the specific 2H- linkage on the azetidine ring 5. Furthermore, cleavage of the amide bond yields a stable 2-methylbenzoyl cation (m/z 119.1), serving as a secondary diagnostic marker.
Fig 1: ESI-MS/MS fragmentation logic for 2H-1,2,3-triazole isomer differentiation.
Self-Validating Experimental Protocol: UPLC-PDA-MS/MS
To ensure trustworthiness, an analytical method must be a self-validating system. This means incorporating orthogonal detection (UV + MS) and matrix-matched system suitability tests (SST) to continuously prove the method's integrity during the run.
Step 1: Sample Preparation & Matrix Matching
-
Accurately weigh 10.0 mg of the intermediate and dissolve in 10.0 mL of LC-MS grade Acetonitrile (Stock: 1 mg/mL).
-
Dilute to a working concentration of 10 µg/mL using a diluent of 90:10 Water:Acetonitrile to match the initial mobile phase conditions, preventing peak distortion (solvent effect).
-
Self-Validation Check: Prepare a blank diluent and a spiked known-impurity standard to verify the absence of carryover and ensure system sensitivity.
Step 2: Chromatographic Separation (UPLC)
-
Column Choice: Waters ACQUITY UPLC CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm). Causality: The Phenyl-Hexyl stationary phase provides orthogonal pi-pi interactions with the 2-methylbenzoyl and triazole rings, offering superior resolution of positional isomers compared to standard C18 columns.
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes triazole ionization).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 6.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.
Step 3: Orthogonal Detection (PDA and MS/MS)
-
PDA (UV): Scan 200–400 nm. Extract at 254 nm for the 2-methylbenzoyl chromophore.
-
MS/MS (ESI+): Capillary voltage 3.0 kV, Desolvation Temp 400°C.
-
MRM Transitions: Monitor m/z 243.1 → 215.1 (CE: 15 eV) and m/z 243.1 → 119.1 (CE: 25 eV).
Step 4: Data Synthesis and Purity Calculation Calculate purity using 100% area normalization from the UV trace, but only after confirming the mass balance and peak purity index via the MS trace. If a UV peak contains multiple co-eluting masses, the method fails the self-validation check, indicating that the gradient must be flattened for better resolution.
Fig 2: Orthogonal LC-PDA-MS/MS workflow for self-validating purity assessment.
Conclusion
For highly functionalized intermediates like 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole, relying solely on HPLC-UV or GC-MS introduces unacceptable risks of isomeric camouflage and thermal degradation artifacts. By implementing a self-validating UPLC-MS/MS workflow with pi-pi selective chromatography, analytical scientists can guarantee structural integrity and absolute purity, safeguarding downstream drug development processes.
References
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A Comparative Benchmarking Guide: Evaluating the Preclinical Profile of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Against Established Azetidine-Based Agents
A Comparative Benchmarking Guide: Evaluating the Preclinical Profile of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Against Established Azetidine-Based Agents
Executive Summary: The pursuit of novel chemical entities with superior pharmacological and pharmacokinetic profiles is a central theme in modern drug discovery. The azetidine scaffold has emerged as a privileged structure, valued for its ability to impart conformational rigidity and improve metabolic stability.[1][2] This guide introduces a novel investigational compound, 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole (hereafter designated AZT-2MB-T), which integrates the azetidine core with a 1,2,3-triazole linker—a motif known for its synthetic accessibility and role as a pharmacophore.[3][4] This document provides a comprehensive framework for benchmarking AZT-2MB-T against established azetidine-containing drugs, focusing on a hypothesized mechanism of action as a kinase inhibitor. We will detail the essential in vitro and in vivo assays required to build a robust preclinical data package, covering target engagement, cellular potency, selectivity, and core ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Introduction
The Azetidine Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized in drug design.[5] Their inherent ring strain and sp3-rich character provide a unique conformational rigidity that can pre-organize pharmacophoric groups for optimal target interaction, potentially increasing binding affinity.[2][6] Furthermore, the azetidine ring can enhance key pharmacokinetic properties such as aqueous solubility and metabolic stability, making it an attractive alternative to more common heterocycles like pyrrolidines or piperidines.[1][5]
Profile of the Investigational Compound: AZT-2MB-T
The structure of AZT-2MB-T combines three key motifs:
-
Azetidine Ring: Provides a rigid, three-dimensional core expected to enhance metabolic stability and solubility.[5]
-
1,2,3-Triazole Linker: A stable, versatile linker often used in "click chemistry" that can act as a hydrogen bond acceptor and is considered a valuable pharmacophore in its own right, contributing to target binding.[3]
-
2-Methylbenzoyl Group: This terminal aromatic group is positioned to interact with a specific binding pocket on a biological target, with the methyl substitution potentially fine-tuning selectivity or potency.
The combination of these fragments suggests that AZT-2MB-T has been designed as a potential inhibitor of a protein target, such as a kinase, where such interactions are common.
Selection of Comparator Drugs
To establish a meaningful benchmark, AZT-2MB-T will be compared against approved drugs that also feature the azetidine scaffold and share a similar therapeutic area (oncology/inflammation). The following drugs have been selected:
-
Cobimetinib: An approved, potent, and selective inhibitor of MEK1/2, used in the treatment of melanoma.[2] Its azetidine moiety contributes to its favorable pharmacokinetic profile.
-
Baricitinib: An approved inhibitor of Janus kinase (JAK), used to treat rheumatoid arthritis. The azetidine ring is a key structural feature.[5]
These comparators provide a high bar for performance in terms of potency, selectivity, and drug-like properties.
Proposed Mechanism of Action and Target Engagement
Based on structural similarities to known kinase inhibitors, we hypothesize that AZT-2MB-T functions as an inhibitor of a specific kinase, for example, a member of the MAP kinase or JAK-STAT signaling pathways. The first step is to validate this hypothesis by quantifying the compound's ability to physically bind its intended target.
Target Engagement Assay: Biochemical Inhibition
Rationale: An in vitro enzyme assay is a direct method to measure the ability of a compound to inhibit the catalytic activity of its target enzyme.[7][8] This provides a fundamental measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Protocol: Kinase Activity Assay
-
Reagents: Recombinant human kinase, appropriate peptide substrate, ATP, test compounds (AZT-2MB-T, Cobimetinib, Baricitinib), and a kinase activity detection kit (e.g., ADP-Glo™).
-
Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration gradient.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, the peptide substrate, and the test compound dilutions. Allow a brief pre-incubation period.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Terminate the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent.
-
Analysis: Plot the luminescence signal against the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[2]
In Vitro Pharmacological Evaluation
Cellular Potency and Selectivity
Rationale: While a biochemical assay confirms target inhibition, a cell-based assay is crucial to determine if the compound can engage its target within a complex biological system, cross the cell membrane, and elicit a functional response.[9][10] This is a more physiologically relevant measure of potency.
Protocol: Cell-Based Phosphorylation Assay
-
Cell Line Selection: Choose a human cell line that expresses the target kinase and shows a robust downstream signaling response upon stimulation (e.g., a cancer cell line for an oncology target).
-
Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor or cytokine to activate the target kinase pathway.
-
Lysis and Detection: Lyse the cells and measure the level of phosphorylation of a key downstream substrate using a sensitive detection method like ELISA or TR-FRET.
-
Analysis: Normalize the phosphorylation signal to untreated controls and plot against compound concentration to determine the cellular IC50.
Comparative Data Summary
The primary output of these initial assays is a quantitative comparison of potency and selectivity. The data should be organized clearly to facilitate direct comparison.
| Compound | Target Kinase IC50 (nM) | Cellular IC50 (nM) | Selectivity Panel (Kinase X, IC50 nM) | Selectivity Panel (Kinase Y, IC50 nM) |
| AZT-2MB-T | Data | Data | Data | Data |
| Cobimetinib | Data | Data | Data | Data |
| Baricitinib | Data | Data | Data | Data |
| Table 1. Hypothetical comparative data for in vitro potency and selectivity. |
ADME & Early Safety Profiling
Rationale: A potent compound is of little value if it cannot reach its target in the body or is rapidly metabolized. Early assessment of ADME properties is essential to de-risk a project.[11] Key assays include metabolic stability and cell permeability.
Metabolic Stability: Liver Microsomal Assay
Rationale: This assay predicts the rate of Phase I metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.[12][13] A compound with high metabolic stability is more likely to have a suitable half-life in vivo.
Protocol: Microsomal Stability Assay
-
Preparation: Prepare a solution of pooled human liver microsomes in phosphate buffer.[14]
-
Incubation: Add the test compound (at a low concentration, e.g., 1 µM) to the microsome solution and pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH.[12]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.[12]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculation: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cell Permeability: Caco-2 Assay
Rationale: The Caco-2 assay is the industry standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein.[15][16] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium.[16]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.
-
Monolayer Integrity: Confirm the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER).[16]
-
Transport Study (A-to-B): Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time.
-
Transport Study (B-to-A): In a separate set of wells, add the compound to the basolateral side and measure its appearance on the apical side.
-
Analysis: Quantify compound concentrations in the donor and receiver compartments using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The ratio of B-to-A Papp to A-to-B Papp gives the Efflux Ratio (ER). An ER > 2 suggests the compound is subject to active efflux.[17]
Comparative ADME Data
| Compound | Microsomal t½ (min) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| AZT-2MB-T | Data | Data | Data |
| Cobimetinib | Data | Data | Data |
| Baricitinib | Data | Data | Data |
| Table 2. Hypothetical comparative data for key ADME properties. |
In Vivo Pharmacokinetic Assessment
Rationale: The final step in this initial benchmarking phase is to understand how the compound behaves in a living organism. A rodent pharmacokinetic (PK) study provides crucial data on absorption, distribution, and clearance, which helps in predicting human dose and scheduling.[11][18][19]
Protocol: Rodent PK Study (Mouse or Rat)
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer the compound via two routes in separate groups of animals: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).[18]
-
Blood Sampling: Collect blood samples (via serial microsampling from a single animal where possible) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[20]
-
Sample Processing: Process blood to plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.[21]
-
PK Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine key PK parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Oral Bioavailability (%F).
Synthesis and Discussion
This guide outlines a logical, stepwise process for the initial preclinical benchmarking of the novel compound AZT-2MB-T. By systematically evaluating its performance against established drugs like Cobimetinib and Baricitinib, researchers can build a data-driven case for its continued development.
-
Potency & Selectivity: The initial kinase and cellular assays will determine if AZT-2MB-T has the requisite on-target potency to be a viable candidate. A favorable selectivity profile against other kinases is critical to minimize potential off-target toxicities.
-
Drug-like Properties: The ADME assays provide an early look at the compound's viability as an oral drug. High metabolic stability in microsomes and good permeability in the Caco-2 assay (Papp > 10 x 10⁻⁶ cm/s, Efflux Ratio < 2) would be highly encouraging.[16]
-
In Vivo Behavior: The rodent PK study integrates all properties and provides the most critical data. Good oral bioavailability (%F > 30%) and a half-life that supports a reasonable dosing interval (e.g., once or twice daily) are key goals.
By adhering to these rigorous, self-validating protocols, drug development professionals can confidently assess the potential of AZT-2MB-T and make informed decisions on its progression toward clinical evaluation.
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Crystallographic Validation of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Stereochemistry: A Comparative Guide
Crystallographic Validation of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole Stereochemistry: A Comparative Guide
Executive Summary
Determining the exact solid-state stereochemistry of highly flexible small molecules is a notoriously difficult bottleneck in drug development. The compound 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole represents a classic structural challenge: it features a flexible azetidine core, a sterically hindered amide bond prone to atropisomerism, and a rotatable triazole ring. Because these multiple degrees of freedom often prevent the formation of large, well-ordered single crystals, traditional Single-Crystal X-Ray Diffraction (SC-XRD) frequently fails.
This guide objectively compares the performance of traditional SC-XRD against the rapidly emerging Microcrystal Electron Diffraction (MicroED) technique[1]. By analyzing the causality behind experimental choices, we demonstrate why MicroED is the superior analytical product for resolving the 3D conformation of microcrystalline pharmaceutical intermediates.
The Stereochemical Challenge: Causality of Conformational Flexibility
To understand why specific crystallographic tools are required, we must first deconstruct the target molecule's conformational landscape. The difficulty in crystallizing 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole stems directly from three competing structural dynamics:
-
Amide Atropisomerism: The ortho-methyl group on the benzoyl ring sterically clashes with the azetidine ring, restricting rotation around the N1-carbonyl bond. This creates distinct syn and anti rotamers that can co-precipitate.
-
Azetidine Puckering: The 4-membered azetidine ring is not planar; it rapidly interconverts between "butterfly" puckered conformations in solution, complicating crystal lattice packing.
-
Triazole Orientation: The 2H-1,2,3-triazole ring at the C3 position can rotate freely, adopting either a co-planar or orthogonal geometry relative to the azetidine pucker.
Diagram 1: The three primary axes of stereochemical variance defining the molecule's 3D conformation.
Technology Comparison: MicroED vs. SC-XRD vs. ssNMR
When a compound resists forming the >50 µm crystals required for SC-XRD, researchers traditionally turn to Solid-State NMR (ssNMR) or extensive crystallization screens. However, MicroED has revolutionized this workflow.
The Causality of MicroED's Superiority: Electrons interact with the electrostatic potential of matter approximately 104 to 105 times more strongly than X-rays interact with electron clouds[2]. This fundamental physical difference allows MicroED to extract sub-angstrom resolution data from crystals that are a billion times smaller in volume than those required for SC-XRD[1].
Table 1: Comparative Performance Metrics for Stereochemical Validation
| Parameter | SC-XRD (Traditional) | MicroED (Advanced) | ssNMR (Alternative) |
| Minimum Crystal Size | > 50 µm | ~ 0.1 µm (100 nm) | Amorphous/Powder |
| Sample Amount Required | > 1 Milligram | Picograms to Nanograms | > 10 Milligrams |
| Resolution Limit | ~ 0.7 Å | ~ 0.8 Å | N/A (Indirect mapping) |
| Data Collection Time | Hours to Days | < 10 Minutes | Days to Weeks |
| Success Rate for Azetidines | Low (Fails to crystallize) | High (Utilizes microcrystals) | Moderate (Complex spectra) |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the chosen crystallographic method must be inherently self-validating. Below are the comparative methodologies for determining the stereochemistry of the azetidine-triazole target.
Protocol A: Traditional SC-XRD (The Bottleneck)
-
Crystallization: Dissolve 5 mg of the compound in a minimal volume of dichloromethane. Layer with hexanes to induce vapor diffusion. Causality: Slow diffusion is required to coax flexible rotamers into a highly ordered macroscopic lattice.
-
Mounting: Harvest a >50 µm crystal, coat in paratone oil, and mount on a goniometer loop.
-
Diffraction: Expose to a Cu-Kα X-ray source (1.54 Å) for 12-24 hours. Drawback: For highly flexible molecules like 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole, Step 1 frequently yields useless microcrystalline powder, halting the workflow entirely.
Protocol B: MicroED Data Collection & Refinement (The Solution)
MicroED bypasses the crystallization bottleneck by utilizing the microcrystalline powder generated directly from standard purification (e.g., flash chromatography or rotary evaporation)[3].
-
Sample Preparation: Apply the dry microcrystalline powder directly to a continuous carbon Transmission Electron Microscopy (TEM) grid.
-
Cryo-Plunging: Plunge the grid into liquid nitrogen. Causality: Cryogenic temperatures are strictly required to mitigate electron beam-induced radiation damage. The extreme cold traps reactive free radicals, preserving the delicate triazole and amide bonds during exposure[3].
-
Low-Dose Screening: Load the grid into a Cryo-TEM operating at 200 kV. Screen for diffraction-quality nanocrystals using a highly attenuated electron beam to prevent pre-exposure damage.
-
Continuous Rotation Data Collection: Rotate the stage continuously at 0.5°/second while recording diffraction movies on a direct electron detector. Causality: Continuous rotation evenly samples reciprocal space, preventing the "missing wedge" problem and ensuring high data completeness[2].
-
Self-Validating Refinement: Integrate the data using standard X-ray software (e.g., DIALS) and phase via direct methods (SHELXT).
-
The Self-Validation Mechanism: The structural model is mathematically self-correcting. If an incorrect amide rotamer (syn instead of anti) or the wrong azetidine pucker is built into the model, the crystallographic R1 factor will fail to converge (< 5%), and the Fo−Fc difference electron density map will display massive >3σ residual peaks. This immediately rejects the false stereochemical hypothesis, ensuring absolute trustworthiness in the final structure.
-
Diagram 2: The MicroED workflow, highlighting the rapid progression from powder to validated structure.
Conclusion
For conformationally complex molecules like 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole, traditional SC-XRD is severely limited by the thermodynamic difficulty of growing large crystals. MicroED provides a highly authoritative, self-validating alternative. By harnessing the strong kinematic scattering of electrons, MicroED allows researchers to bypass crystallization screens entirely, directly extracting high-resolution stereochemical data from nanogram quantities of amorphous-looking powders[2].
Sources
Safety & Regulatory Compliance
A Comprehensive Guide to the Safe Disposal of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
A Comprehensive Guide to the Safe Disposal of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole
Core Directive for Immediate Reference
The disposal of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole must be managed as hazardous chemical waste . Due to its complex heterocyclic structure and the absence of specific toxicological data, it must be handled with the highest degree of caution. Under no circumstances should this compound or its containers be disposed of via standard trash or sanitary sewer systems. All waste must be collected in designated, properly labeled, and sealed containers for transfer to a licensed environmental health and safety (EHS) contractor.
Introduction: A Proactive Approach to Laboratory Safety
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole. By understanding the chemical nature of this compound and adhering to established best practices, we can ensure the safety of our personnel, protect the environment, and maintain regulatory compliance. This document is grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[1][2]
Hazard Profile by Structural Analogy
Specific safety and toxicology data for 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole are not extensively published. Therefore, a conservative hazard assessment must be conducted by analyzing its core structural motifs: the azetidine ring, the 2-methylbenzoyl group, and the 1,2,3-triazole ring.
-
Azetidine Moiety: The four-membered azetidine ring is a strained heterocyclic amine.[3] Such structures can be reactive and may be incompatible with strong acids and oxidizing agents.[4] Azetidine itself is classified as a flammable liquid that can cause severe skin burns and eye damage.[4] Therefore, this compound should be handled as a potential corrosive and reactive substance.
-
Benzoyl Moiety: Benzoyl compounds, depending on their substituents, can be reactive.[5] For instance, benzoyl chloride reacts violently with water, and benzoyl peroxide is a strong oxidizer.[5][6] The presence of this group necessitates careful segregation from incompatible materials.
-
1,2,3-Triazole Moiety: Triazoles are a class of nitrogen-containing heterocyclic compounds.[7] While generally stable, they are biologically active and are common scaffolds in pharmaceuticals.[8][9] Some triazole derivatives are classified as harmful if swallowed and can cause serious eye irritation.[10][11] The nitrogen-rich nature of the ring system means that its decomposition under high heat could release nitrogen oxides, which are hazardous.
Based on this analysis, the compound of interest must be treated as a hazardous substance with potential for reactivity, corrosivity, and toxicity.
| Structural Component | Associated Potential Hazards | Rationale & Sources |
| Azetidine Ring | Corrosive, Reactive, Flammable | Highly strained ring system; analogous to azetidine.[3][4] |
| 2-Methylbenzoyl Group | Reactive | Analogous to other reactive benzoyl compounds.[5][6] |
| 2H-1,2,3-Triazole Ring | Toxic, Irritant | Biologically active heterocycle; potential for nitrogen oxide release upon combustion.[8][10][11] |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal procedures must be performed while wearing appropriate PPE to minimize exposure. The OSHA Laboratory Standard mandates the use of PPE as a primary control measure.[12]
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or safety glasses with side-shields. | To protect eyes from potential splashes of the compound or its solutions. |
| Hand Protection | Chemically resistant nitrile gloves. | To prevent dermal contact and absorption. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | Use a NIOSH-approved respirator if there is a risk of generating aerosols or dust outside of a fume hood. |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Alert & Evacuate: Immediately notify personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated by working within a chemical fume hood or increasing air exchange.
-
Don PPE: Before approaching the spill, don the full PPE detailed in the table above.
-
Contain & Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, gently sweep the material to avoid creating dust.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable, and chemically compatible waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[13]
-
Label and Dispose: Seal and label the container with the words "HAZARDOUS WASTE ," the full chemical name ("2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole"), and the approximate quantity. Manage the container according to the disposal workflow in the next section.
Comprehensive Disposal Workflow
The disposal of 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole must follow a structured and compliant pathway from the point of generation to final pickup. This process adheres to EPA regulations for hazardous waste management in Satellite Accumulation Areas (SAAs).[14][15][16]
Step-by-Step Disposal Methodology:
-
Waste Segregation:
-
At the point of generation (e.g., in the fume hood), designate a specific waste stream for this compound.
-
Crucially, do not mix this waste with other chemical waste streams , especially strong acids, bases, or oxidizing agents, to prevent unknown and potentially vigorous reactions.[17]
-
-
Waste Containerization:
-
Select a primary waste container that is in good condition, leak-proof, and chemically compatible (a high-density polyethylene (HDPE) or glass container is recommended).[2]
-
The container must have a secure, tight-fitting lid. It must remain closed at all times except when waste is being added.[15][17]
-
-
Proper Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[16]
-
Use a standardized hazardous waste tag provided by your institution's EHS department.
-
The label must clearly state:
-
-
Satellite Accumulation:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel.[14][15]
-
The SAA must have secondary containment (e.g., a plastic tub) to contain any potential leaks from the primary container.[17]
-
-
Requesting Disposal:
-
Empty Container Disposal:
-
Empty containers that once held the compound must also be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.[18]
-
Deface the original label on the container to prevent reuse, and dispose of it as instructed by your EHS department.
-
Visualized Workflow and Quick Reference
To ensure clarity, the following diagram illustrates the decision-making process for waste management.
Caption: Disposal workflow for 2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole.
| Disposal Quick Guide: Do's and Don'ts | |
| DO | DO NOT |
| ✓ Treat all waste as hazardous. | ✗ Pour down the drain. |
| ✓ Use designated, labeled, and sealed containers.[15] | ✗ Dispose of in regular or biohazard trash. |
| ✓ Segregate from incompatible chemicals.[17] | ✗ Evaporate to reduce volume.[17] |
| ✓ Store in a secondary containment bin. | ✗ Mix with other waste streams. |
| ✓ Contact EHS for pickup and final disposal. | ✗ Overfill containers (max 90% full).[2] |
References
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University of Pennsylvania, Office of Environmental Health & Radiation Safety. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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Gomha, S. M., et al. (2022). "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review". Frontiers in Chemistry. [Link]
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Columbia University, Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link]
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Katritzky, A. R., et al. (2008). "1,2,3-Triazoles". Comprehensive Heterocyclic Chemistry III. [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
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Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]
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Al-Masoudi, N. A., et al. (2019). "1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview". Molecules. [Link]
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Ing. Petr Švec - PENTA s.r.o. (2025). 1,2,3-Benzotriazole - SAFETY DATA SHEET. [Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
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Dartmouth College, Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]
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American Chemical Society. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]
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Compliancy Group. (2023). OSHA Laboratory Standard. [Link]
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Gashgari, H. A., et al. (2021). "1,2,4-Triazoles as Important Antibacterial Agents". Molecules. [Link]
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